5-碘尿苷

描述

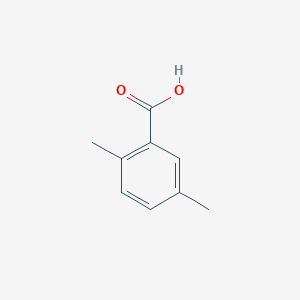

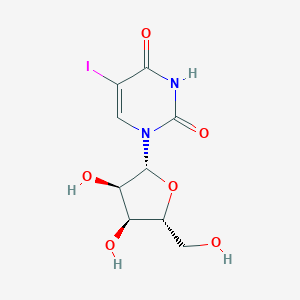

5-碘尿苷是一种嘧啶核苷类似物,具体来说是尿苷的衍生物,其中尿嘧啶环的5位被碘原子取代。 该化合物以其重要的生物活性而闻名,包括作为抗肿瘤和抗病毒剂的作用 .

科学研究应用

5-碘尿苷在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂分子的构建块。

生物学: 它用作研究核酸相互作用和修饰的工具。

医学: 5-碘尿苷表现出抗病毒和抗肿瘤活性,使其成为治疗应用的候选药物

工业: 它用于生产各种生化试剂,并用作催化剂.

作用机制

5-碘尿苷的作用机制涉及其掺入核酸中,在那里它可以抑制 DNA 合成并在癌细胞中诱导凋亡 . 它通过取代病毒 DNA 中的胸腺嘧啶起作用,从而抑制病毒复制 . 这种机制类似于其他核苷类似物的机制,其中掺入修饰的核苷会破坏正常的细胞过程。

类似化合物:

- 5-碘-2′-脱氧尿苷

- 5-碘胞嘧啶

- 5-碘尿嘧啶

- 5-溴尿苷

- 碘尿苷

比较: 5-碘尿苷由于其在 5 位的特定取代而独一无二,这赋予了其独特的生物活性。 与 5-碘-2′-脱氧尿苷和碘尿苷相比,5-碘尿苷在某些应用中显示出更高的功效,例如核蛋白复合物的光交联 . 它选择性抑制 DNA 合成和诱导凋亡的能力使其成为癌症研究中的一种宝贵化合物 .

生化分析

Biochemical Properties

5-Iodouridine is readily incorporated into the DNA of various microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been shown to enhance the effect of gamma irradiation in hamster cells .

Cellular Effects

5-Iodouridine has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit viral DNA synthesis, thereby acting as an antiviral agent .

Molecular Mechanism

The mechanism of action of 5-Iodouridine involves its incorporation into viral DNA, inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases . This leads to the production of faulty DNA, resulting in a pseudostructure that cannot infect or destroy tissue .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-Iodouridine can change in laboratory settings. For instance, it has been shown that 5-Iodouridine can crosslink in 75–95% yield to Tyr85 of the coat protein upon irradiation of the complex at 325 nm .

Metabolic Pathways

5-Iodouridine is involved in active pyrimidine metabolism . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 5-碘尿苷的合成通常涉及尿苷的碘化。 一种有效的方法包括用正丁基锂 (n-BuLi) 处理 2′-脱氧-3′, 5′-双-O-(叔丁基二甲基硅基)-5-碘尿苷的钠盐,然后与各种亲电试剂反应 . 这种方法确保了在 5 位的区域选择性锂化,从而形成 5-取代的 2′-脱氧尿苷。

工业生产方法: 5-碘尿苷的工业生产可能涉及大规模的碘化工艺,以确保高纯度和高产率。 反应条件经过优化,以保持化合物的稳定性,并防止在合成和储存过程中降解 .

化学反应分析

反应类型: 5-碘尿苷会发生各种化学反应,包括:

取代反应: 5 位的碘原子可以使用合适的试剂与其他基团进行取代。

氧化和还原: 这些反应可以改变连接到尿嘧啶环上的官能团。

常用试剂和条件:

氧化/还原: 可以在受控条件下使用标准的氧化剂和还原剂。

相似化合物的比较

- 5-Iodo-2′-deoxyuridine

- 5-Iodocytosine

- 5-Iodouracil

- 5-Bromouridine

- Idoxuridine

Comparison: 5-Iodouridine is unique due to its specific substitution at the 5-position, which imparts distinct biological activities. Compared to 5-Iodo-2′-deoxyuridine and Idoxuridine, 5-Iodouridine has shown higher efficacy in certain applications, such as photocrosslinking of nucleoprotein complexes . Its ability to selectively inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .

属性

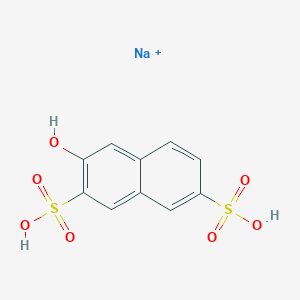

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLVDIXBGWPIS-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-99-3 | |

| Record name | 5-Iodouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-iodouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 5-Iodouridine show selectivity towards specific cells or systems?

A2: Research indicates that 5-Iodouridine can exhibit some degree of selectivity. For instance, it has shown potent inhibitory activity against herpes simplex virus type 1 (HSV-1) replication, potentially by interfering with viral DNA synthesis. [] Furthermore, it has been investigated for its potential to target cells expressing the herpes simplex virus type-1 thymidine kinase (HSV1-tk), which could have implications for gene therapy and cancer treatment. []

Q2: What is the molecular formula and weight of 5-Iodouridine?

A2: The molecular formula of 5-Iodouridine is C9H11IN2O6, and its molecular weight is 382.1 g/mol.

Q3: Is there any spectroscopic data available for 5-Iodouridine?

A4: While the provided research doesn't delve deep into detailed spectroscopic analyses, it does highlight that 5-Iodouracil, the nucleobase component of 5-Iodouridine, exhibits strong absorption at longer wavelengths compared to other halogenated uracils like 5-bromouracil. This characteristic makes it a superior chromophore for photo-crosslinking experiments. []

Q4: Has the stability of 5-Iodouridine been investigated under various conditions?

A5: Research suggests that the stability of 5-Iodouridine can be influenced by factors like pH and exposure to radiation. For example, one study observed that the cytotoxic effects of gamma-irradiated 5-Iodouridine solutions were significantly enhanced at acidic pH values. [] This finding suggests potential instability or degradation of the compound under acidic conditions, leading to the formation of reactive species.

Q5: Have computational methods been employed to study 5-Iodouridine?

A7: While detailed computational studies are not presented in the provided research, one study utilized docking and energy minimization techniques to investigate the interaction of a 5-Iodouridine derivative, 2′-Deoxy-5-(isothiazol-5-yl)uridine, with the active site of HSV-1 thymidine kinase. [] This approach provides valuable insights into the binding mode and potential inhibitory mechanisms of 5-Iodouridine analogs.

Q6: How do structural modifications of 5-Iodouridine influence its biological activity?

A8: Extensive research highlights the impact of structural modifications on the activity of 5-Iodouridine analogs. For instance, a study investigating 3'-azido analogues of pyrimidine deoxyribonucleosides against HIV-1 found that the 5-bromo and 5-iodo derivatives exhibited significant antiviral activity, while other 5-substituents led to reduced potency. [, ] These findings suggest that the size and electronegativity of the 5-substituent play crucial roles in determining antiviral activity.

Q7: Are there any specific formulation strategies for 5-Iodouridine or its analogs?

A9: One study explored administering 5-Iododeoxyuridine-I-131 as an oil emulsion instead of an aqueous solution, leading to enhanced incorporation of the iodouracil moiety into tumor DNA in rats. [, ] This finding highlights how formulation strategies can impact the biodistribution and efficacy of 5-Iodouridine analogs.

Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) of 5-Iodouridine?

A10: While the provided research doesn't delve into detailed PK/PD studies, one investigation explored the effect of administering 5-Iododeoxyuridine-I-131 in different formulations on its tissue distribution in rats and mice. [, ] This study provides valuable insights into how formulation can influence the biodistribution of 5-Iodouridine analogs.

Q9: What are the key findings from in vitro and in vivo studies on 5-Iodouridine and its analogs?

A9: Research highlights the efficacy of 5-Iodouridine and its analogs in various experimental settings. For example:

- Antiviral Activity: Studies demonstrate that 5-Iodouridine analogs, particularly 3'-azido derivatives, exhibit potent inhibitory activity against retroviruses like HIV-1 and M-MuLV. [, , , ]

- Tumor Targeting: Investigations utilizing radiolabeled 5-Iododeoxyuridine-I-131 demonstrated its ability to accumulate in tumor tissue in animal models, highlighting its potential for tumor imaging and therapy. [, ]

- Photo-crosslinking: 5-Iodouridine has proven to be a valuable tool in photo-crosslinking studies, enabling researchers to probe RNA-protein interactions and map binding interfaces in complexes like the telomerase ribonucleoprotein. [, ]

Q10: What is known about the potential toxicity of 5-Iodouridine?

A13: While not extensively discussed, one study found that 2′,5′-anhydro-3′-azido-3′-deoxythymidine, a 2,5'-anhydro analogue of AZT, exhibited significantly reduced cytotoxicity compared to AZT itself, suggesting potential for improved safety profiles with certain structural modifications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。